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molecular formula C15H28N2O2 B1528096 Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1272758-41-4

Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No. B1528096
M. Wt: 268.39 g/mol
InChI Key: XLCNOLSVIODXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09399637B2

Procedure details

To a solution of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (5.35 g, 20.0 mmol) in EtOH (40 mL) were added a solution of NH3 in MeOH (7M, 40 mL, 280.0 mmol) and Ti(Oi-Pr)4 (11.30 g, 40.0 mmol), the mixture was stirred at room temperature overnight. And then NaBH4 (1.51 g, 40.0 mmol) was added portionwise. After addition, the resulting mixture was stirred at room temperature for another 5 h, then quenched with water (40 mL), stirred for 1 h and filtered. The filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (MeOH/DCM (v/v)=1/25) to give the product as a light yellow solid (1.20 g, 22.4%).
Quantity
5.35 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ti(Oi-Pr)4
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.51 g
Type
reactant
Reaction Step Two
Yield
22.4%

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:19][CH2:18][C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]2)[CH2:4][CH2:3]1.[NH3:20].CO.[BH4-].[Na+]>CCO>[NH2:20][CH:2]1[CH2:19][CH2:18][C:5]2([CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]2)[CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
5.35 g
Type
reactant
Smiles
O=C1CCC2(CCN(CC2)C(=O)OC(C)(C)C)CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Ti(Oi-Pr)4
Quantity
11.3 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.51 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for another 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
quenched with water (40 mL)
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (MeOH/DCM (v/v)=1/25)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1CCC2(CCN(CC2)C(=O)OC(C)(C)C)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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